(2S,4R)-4-hydroxypyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXAYGYRGXDSQ-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Context of Pyrrolidine 2 Carboxamide Core Structures in Chemical Biology
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds, including numerous natural products and synthetic drugs. nih.gov This structural motif offers a three-dimensional geometry that is advantageous for molecular recognition and interaction with biological targets. The incorporation of a carboxamide group at the 2-position of the pyrrolidine ring further enhances its utility by providing a key hydrogen bonding donor and acceptor, which can facilitate strong and specific binding to proteins and enzymes.
The pyrrolidine-2-carboxamide core is a fundamental component of many peptidomimetic compounds, which are designed to mimic the structure and function of peptides. This is of particular importance in drug discovery, as peptidomimetics can overcome some of the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The inherent conformational rigidity of the pyrrolidine ring, compared to linear peptide backbones, allows for the precise positioning of functional groups to optimize interactions with biological targets.
Stereochemical Significance of the 2s,4r Configuration in Bioactive Molecules
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The specific stereochemical configuration of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide is of paramount importance, as different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. The "(2S,4R)" designation refers to the specific spatial arrangement of the substituents around the two chiral centers in the pyrrolidine (B122466) ring.
This precise stereochemistry is often crucial for the selective binding of a molecule to its biological target, such as an enzyme active site or a receptor binding pocket. The hydroxyl group at the 4-position, in the trans configuration relative to the carboxamide group at the 2-position, provides an additional point of interaction that can significantly influence binding affinity and specificity. For instance, the synthesis of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, has utilized fluorinated pyrrolidine-2-carbonitrile derivatives, where the stereochemistry is a critical determinant of their efficacy. nih.gov
The (2S,4R) configuration is frequently found in biologically active natural products and is often the preferred stereoisomer for synthetic compounds targeting a variety of diseases. The use of enantiomerically pure starting materials, such as (2S,4R)-4-hydroxyproline, is a common strategy in the synthesis of complex molecules to ensure the desired stereochemical outcome and, consequently, the intended biological activity. nih.gov
Research Trajectory and Current State of Investigation for 2s,4r 4 Hydroxypyrrolidine 2 Carboxamide
Strategies for Enantioselective and Diastereoselective Synthesis of the Pyrrolidine Core
The construction of the 4-hydroxypyrrolidine-2-carboxamide scaffold with the correct (2S,4R) configuration is paramount. Several strategies have been developed to achieve this, primarily leveraging asymmetric synthesis and the use of naturally occurring chiral building blocks.
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a powerful means to construct the chiral pyrrolidine ring system from achiral or prochiral starting materials. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. While a direct asymmetric synthesis of this compound is not extensively detailed in readily available literature, analogous syntheses of substituted pyrrolidines highlight the potential of this approach. For instance, enantioselective organocatalysis has emerged as a robust tool for the synthesis of chiral pyrrolidines researchgate.netresearchgate.net. Proline and its derivatives are often used as catalysts in reactions such as asymmetric Michael additions, which can be a key step in building the pyrrolidine core nih.gov.
A hypothetical asymmetric approach to the target molecule could involve the enantioselective functionalization of a suitable acyclic precursor, followed by cyclization. The stereochemistry at the C-2 and C-4 positions would be established through the use of a chiral catalyst, ensuring the desired (2S,4R) configuration.
Derivatization from Naturally Occurring L-Hydroxyproline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid)
The most direct and widely employed strategy for the synthesis of this compound is the derivatization of the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as L-hydroxyproline nih.gov. This natural amino acid possesses the desired stereochemistry at both chiral centers, thus serving as an excellent starting material.
The synthesis from L-hydroxyproline typically involves a sequence of protection, amidation, and deprotection steps:
Protection of Functional Groups: To prevent unwanted side reactions during the amidation of the carboxylic acid, the secondary amine and the hydroxyl group of L-hydroxyproline are typically protected. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amine, while the hydroxyl group can be protected as a silyl ether or a benzyl ether.
Amidation of the Carboxylic Acid: The protected L-hydroxyproline derivative is then subjected to an amidation reaction to form the carboxamide. This is a critical step where stereochemical integrity must be maintained.
Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, this compound.
This approach is advantageous as it circumvents the need for creating the chiral centers, relying instead on the inherent stereochemistry of the natural starting material.
Stereocontrolled Amidation Reactions
The formation of the amide bond from the carboxylic acid of L-hydroxyproline without epimerization of the adjacent stereocenter is crucial. This is typically achieved using a variety of coupling reagents commonly employed in peptide synthesis. These reagents activate the carboxylic acid, facilitating its reaction with an amine source (in this case, ammonia or a protected form of ammonia).
The choice of coupling reagent and reaction conditions is critical to ensure high yield and stereochemical fidelity. Below is a table summarizing common coupling reagents used for amide bond formation.
| Coupling Reagent Class | Specific Examples | Additives for Racemization Suppression | Key Features |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole), HOSu (N-hydroxysuccinimide) | Widely used, but can lead to racemization if additives are not used. Byproducts can sometimes be difficult to remove. |
| Phosphonium Salts | BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | High coupling efficiency and low racemization. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Very efficient with fast reaction times and minimal racemization. |
Novel Catalytic Systems in this compound Synthesis
Recent advancements in catalysis offer promising avenues for more efficient and environmentally benign syntheses of chiral molecules like this compound.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis researchgate.netunibo.it. While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, the principles of organocatalysis can be applied to key steps in its synthesis.
For instance, chiral pyrrolidine-based organocatalysts are themselves synthesized and used in a variety of asymmetric transformations mdpi.com. A potential organocatalytic approach to the target molecule could involve an asymmetric reaction to form the pyrrolidine ring, as mentioned in section 2.1.1. Furthermore, organocatalysts could potentially be employed in the amidation step. For example, certain Brønsted acids have been shown to catalyze the atroposelective amidation of carboxylic acids.
Metal-Catalyzed Transformations
Metal-catalyzed reactions offer a broad toolkit for the synthesis of complex organic molecules. In the context of synthesizing this compound, metal catalysts could be employed in several ways. For instance, metal-catalyzed asymmetric hydrogenations or cyclization reactions could be used to construct the chiral pyrrolidine core.
More directly, metal catalysts can be used for the amidation of carboxylic acids. While traditional amide bond formation relies on stoichiometric activating agents, direct catalytic amidation, where a metal catalyst facilitates the reaction between a carboxylic acid and an amine with the extrusion of water, is a more atom-economical approach. Various metal complexes, including those based on zirconium and hafnium, have been investigated for direct amidation reactions.
The application of such a direct catalytic amidation to a protected L-hydroxyproline derivative could provide a more sustainable route to this compound.
| Catalytic Approach | Potential Application in Synthesis | Example Catalyst Types |
| Organocatalysis | Asymmetric formation of the pyrrolidine ring; Catalytic amidation. | Proline and its derivatives; Chiral Brønsted acids. |
| Metal Catalysis | Asymmetric hydrogenation/cyclization for core synthesis; Direct catalytic amidation. | Rhodium, Ruthenium, Iridium complexes for asymmetric reactions; Zirconium, Hafnium complexes for direct amidation. |
Biocatalytic and Chemo-enzymatic Routes for this compound
Biocatalytic routes offer a powerful alternative to traditional chemical synthesis for producing complex chiral molecules like this compound. These methods leverage the inherent selectivity of enzymes to achieve high yields of the desired stereoisomer, minimizing the need for protecting groups and reducing chemical waste. manchester.ac.ukmdpi.com A chemo-enzymatic approach typically involves an enzymatic key step within a sequence of chemical reactions. For this target molecule, the synthesis logically divides into the biocatalytic production of the (2S,4R)-4-hydroxy-L-proline backbone, followed by a highly selective amidation step.
The formation of the amide bond from the carboxylic acid precursor can be efficiently catalyzed by several classes of enzymes. manchester.ac.uk ATP-dependent amide bond synthetases (ABSs), for instance, can directly couple a carboxylic acid and an amine in a single step. nature.comresearchgate.net Alternatively, lipases such as Candida antarctica lipase B (CAL-B) are widely used for direct amidation reactions, often in non-aqueous solvents to favor synthesis over hydrolysis. rsc.orgnih.gov This enzymatic amidation step represents a green and efficient method to convert the hydroxyproline precursor into the final target compound, this compound.
The cornerstone of the biocatalytic synthesis is the stereospecific hydroxylation of L-proline to produce trans-4-hydroxy-L-proline. This reaction is catalyzed by a class of enzymes known as proline 4-hydroxylases (P4Hs), which are 2-oxoglutarate-dependent dioxygenases. nih.gov These enzymes exhibit remarkable regio- and stereoselectivity, making them ideal for producing the specific (2S,4R) isomer. nih.gov
Researchers have successfully overexpressed P4Hs from various microbial sources in host organisms like Escherichia coli to create efficient whole-cell biocatalysts. For example, the proline 4-hydroxylase (DsP4H) from Dactylosporangium sp. RH1 was functionally expressed in E. coli BL21(DE3) to establish a green and efficient process for producing trans-4-hydroxy-L-proline. rsc.org The performance of this recombinant enzyme was characterized in detail, revealing optimal conditions for its activity.
Under optimized conditions, the recombinant DsP4H enzyme demonstrated high catalytic efficiency. rsc.org The key kinetic parameters and optimal reaction conditions for this enzymatic transformation are summarized below.
| Parameter | Value | Reference |
|---|---|---|
| Enzyme Source | Dactylosporangium sp. RH1 | rsc.org |
| Host Organism | E. coli BL21(DE3) | rsc.org |
| Optimal pH | 6.5 | rsc.org |
| Optimal Temperature | 35°C | rsc.org |
| Km (for L-proline) | 0.80 mM | rsc.org |
| kcat | 0.52 s-1 | rsc.org |
| kcat/Km | 0.65 s-1·mM-1 | rsc.org |
This enzymatic approach provides a direct and highly selective route to the key hydroxyproline precursor, setting the stage for the subsequent conversion to the target carboxamide.
For larger-scale production of trans-4-hydroxy-L-proline, microbial fermentation using metabolically engineered strains is a highly effective strategy. researchgate.net The primary microorganisms used for this purpose are Escherichia coli and Corynebacterium glutamicum. researchgate.net These organisms are engineered to overproduce the precursor L-proline and to express a proline 4-hydroxylase, thereby creating a complete biosynthetic pathway from a simple carbon source like glucose to the final hydroxylated product. researchgate.net
The artificial biosynthetic pathway begins with glucose, which is converted through central metabolism to α-ketoglutarate. researchgate.net Glutamate is then formed, which undergoes three enzymatic reactions to produce L-proline. researchgate.net Finally, the introduced proline 4-hydroxylase converts L-proline into trans-4-hydroxy-L-proline. researchgate.net To enhance production, metabolic engineering strategies often involve deleting genes responsible for byproduct formation, such as the putA gene, which is involved in proline degradation. researchgate.net
The efficiency of fermentation is highly dependent on optimizing various culture conditions. Factors such as pH, temperature, agitation, and the timing of induction significantly affect the final product titer. researchgate.net One study optimized shake flask fermentation conditions for a recombinant E. coli strain expressing both a proline 4-hydroxylase (p4h) and genes for proline biosynthesis (proBA). manchester.ac.uk The optimal conditions found through these experiments are detailed below.
| Parameter | Optimal Value | Reference |
|---|---|---|
| Host Strain | E. coli T7E/pRSFDuet-1-p4h-proBA | manchester.ac.uk |
| Fermentation pH | 6.5 | manchester.ac.uk |
| Fermentation Temperature | 30°C | manchester.ac.uk |
| Inducer (IPTG) Concentration | 0.1 mmol/L | manchester.ac.uk |
| Inoculum Size | 2% (v/v) | manchester.ac.uk |
| Induction Time | After 2-3 hours of growth | manchester.ac.uk |
| Final Product Titer | ~1800 mg/L | manchester.ac.uk |
This whole-cell biotransformation approach provides an integrated and cost-effective method for synthesizing the hydroxyproline precursor directly from simple sugars.
Large-Scale Synthesis Considerations and Process Optimization
Transitioning from laboratory-scale experiments to large-scale industrial production requires careful consideration of process optimization to maximize yield, productivity, and economic viability. For the synthesis of this compound, this involves optimizing both the fermentation stage for the precursor and the subsequent enzymatic amidation step.
For the production of trans-4-hydroxy-L-proline, moving from shake flasks to a controlled bioreactor (fermenter) is essential. In a fermenter, critical parameters such as pH, dissolved oxygen, and nutrient feeding can be precisely controlled. researchgate.net A fed-batch strategy is often employed to maintain optimal growth and productivity, preventing the accumulation of inhibitory byproducts and substrate limitation. researchgate.net Using a whole-cell biocatalyst system in a 5-L fermenter, one study achieved a very high product titer of 99.9 g/L of trans-4-hydroxy-L-proline, with a conversion rate of 99.9% from L-proline and a productivity of 2.77 g L⁻¹ h⁻¹. rsc.org This demonstrates the significant potential for efficient industrial-scale production. rsc.org
Key optimization parameters for the large-scale fermentation/biotransformation include:
Medium Composition: Optimizing carbon, nitrogen, and micronutrient sources (e.g., Fe²⁺) to support both cell growth and enzyme activity.
Feeding Strategy: Implementing a fed-batch process to supply substrates like glucose and L-proline, which can increase the final product titer. researchgate.net
Process Control: Maintaining optimal pH and temperature, as deviations can significantly impact enzyme stability and metabolic flux.
For the subsequent amidation step to produce this compound, process optimization would focus on the enzymatic reaction. If using a lipase like CAL-B, considerations include enzyme immobilization for easier recovery and reuse, and selection of an appropriate organic solvent to drive the reaction towards amide synthesis. nih.gov If an ATP-dependent ligase is used, an efficient ATP regeneration system is critical for cost-effectiveness on a large scale. rsc.org Integrating the downstream processing (purification) of the final product is also a crucial aspect of developing a robust and economical large-scale synthesis process.
Chemical Reactivity of the Amide Moiety
The primary amide group of this compound is a key site for derivatization, allowing for the introduction of various substituents through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
N-alkylation of the primary amide can be achieved under basic conditions to generate a nucleophilic nitrogen, which can then react with alkyl halides or other electrophilic alkylating agents. The secondary amine in the pyrrolidine ring would likely require a protecting group to ensure selective alkylation of the amide nitrogen. Reductive amination, a common method for N-alkylation of amines, could also be adapted for the amide, although this is a less common transformation for amides compared to amines.
N-acylation of the amide nitrogen introduces an acyl group, forming a diacylamino derivative. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides under basic conditions. Similar to N-alkylation, protection of the ring nitrogen is a prerequisite for selective N-acylation of the carboxamide. These reactions are fundamental in peptide chemistry and for the synthesis of complex heterocyclic structures.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide |
Amide Hydrolysis and Formation of Carboxylic Acid Precursors
The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as trans-4-hydroxy-L-proline. This transformation is significant as it converts the carboxamide into a versatile precursor for a wide array of other derivatives, including esters and peptides. Enzymatic hydrolysis can also be employed for a milder and more selective conversion. The resulting carboxylic acid is a key building block in the synthesis of various pharmaceuticals and natural products.
Functional Group Interconversions of the Hydroxyl Group
The secondary hydroxyl group at the C4 position of the pyrrolidine ring is another key site for chemical modification, enabling a variety of functional group interconversions.
Esterification and Etherification
The hydroxyl group can be readily esterified through reaction with carboxylic acids, acyl chlorides, or anhydrides. A common method for the esterification of hydroxyproline derivatives is the Mitsunobu reaction, which proceeds with inversion of stereochemistry. For instance, the Mitsunobu esterification of a protected 4-hydroxyproline (B1632879) derivative with 4-nitrobenzoic acid has been reported. acs.orgabdn.ac.uk O-acylation can also be achieved using acyl chlorides in the presence of a base. nih.gov
Etherification of the hydroxyl group can be accomplished by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or through a Mitsunobu reaction with an alcohol. The Mitsunobu reaction with perfluoro-tert-butanol (B1216648) has been used to introduce a perfluoro-tert-butoxy group at the C4 position, again with inversion of configuration. acs.org
| Transformation | Reagents and Conditions | Key Features |
| Esterification | Carboxylic acid, DCC/DMAP; Acyl chloride, Pyridine | Formation of an ester linkage. |
| Mitsunobu Esterification | Carboxylic acid, DEAD, PPh₃ | Inversion of stereochemistry at C4. acs.orgabdn.ac.uk |
| Etherification | Alkyl halide, NaH | Formation of an ether linkage. |
| Mitsunobu Etherification | Alcohol, DEAD, PPh₃ | Inversion of stereochemistry at C4. acs.org |
Oxidation and Reduction Reactions
Oxidation of the secondary hydroxyl group can lead to the formation of a ketone, (2S)-4-oxopyrrolidine-2-carboxamide. Various oxidizing agents can be employed for this transformation, such as chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The resulting 4-oxo derivative is a valuable intermediate for further modifications, including the introduction of new functional groups at the C4 position. The catabolism of hydroxyproline in biological systems also involves oxidation steps. nih.govnih.govwikipedia.org
While the hydroxyl group itself is not typically reduced, its conversion to other functional groups can be followed by reduction. For example, if the hydroxyl group is first converted to a halide or a tosylate, it can then be removed through reductive dehalogenation or detosyloxylation, respectively, to yield (S)-proline-2-carboxamide.
Halogenation and Stereochemical Inversion at C4
The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For example, treatment of protected 4-hydroxyproline derivatives with triphenylphosphine (B44618) and carbon tetrachloride can yield the corresponding 4-chloroproline derivative with inversion of stereochemistry. nih.gov
Stereochemical inversion at the C4 position is a crucial transformation for accessing the cis-diastereomer, (2S,4S)-4-hydroxypyrrolidine-2-carboxamide. A common strategy involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with inversion of configuration. The Mitsunobu reaction is a powerful tool for this purpose, where reaction with a carboxylic acid followed by hydrolysis of the resulting ester provides the inverted alcohol. acs.orgabdn.ac.ukacs.orged.ac.uk An alternative approach involves intramolecular cyclization to form a bicyclic lactone, which can then be hydrolyzed to give the cis-hydroxyproline derivative. ed.ac.ukresearchgate.net
| Reaction | Reagents and Conditions | Outcome |
| Chlorination | PPh₃, CCl₄ | Replacement of OH with Cl with inversion of stereochemistry. nih.gov |
| Stereochemical Inversion (Mitsunobu) | 1. RCOOH, DEAD, PPh₃; 2. Hydrolysis | Inversion of C4 stereocenter from (4R) to (4S). acs.orgabdn.ac.ukacs.orged.ac.uk |
| Stereochemical Inversion (Lactonization) | 1. Activation (e.g., TsCl); 2. Intramolecular cyclization; 3. Hydrolysis | Formation of a lactone intermediate followed by ring opening to yield the inverted alcohol. ed.ac.ukresearchgate.net |
Modifications of the Pyrrolidine Ring System
The inherent structure of the pyrrolidine ring in this compound can be manipulated to create novel scaffolds. These modifications can significantly impact the conformational properties and biological activity of the resulting derivatives.
While direct ring expansion and contraction of this compound are not extensively documented, methodologies applied to related pyrrolidine and proline derivatives can be extrapolated.
Ring Expansion to Piperidines: The synthesis of substituted piperidines is of significant interest due to their prevalence in pharmaceuticals. ajchem-a.comnih.gov General strategies for accessing piperidine (B6355638) derivatives that could be adapted to hydroxypyrrolidine precursors include the hydrogenation of substituted pyridines and various intramolecular cyclization reactions. nih.gov For instance, a tin hydride-mediated cyclization of α- and β-amino aldehydes can yield hydroxypiperidines. rsc.org A theoretical approach to ring expansion could involve the cleavage of the C2-C3 or C4-C5 bond of the pyrrolidine ring, insertion of a carbon atom, and subsequent recyclization to form a six-membered piperidine ring. Such transformations are often complex and require multi-step synthetic sequences.
Ring Contraction to Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, from five-membered pyrrolidines is a known transformation. One reported method involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This process is proposed to occur via nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular cyclization to form the azetidine (B1206935) ring. rsc.org Applying this to a derivative of this compound would first require conversion of the carboxamide to a suitable precursor. The conformational effects of contracting the pyrrolidine ring to an azetidine ring have been studied, indicating a reduction in conformational flexibility. nih.gov
| Transformation | General Methodology | Potential Precursor from this compound |
| Ring Expansion | Hydrogenation of substituted pyridines, Intramolecular cyclization of amino aldehydes | Acyclic amino aldehyde derived from pyrrolidine ring opening |
| Ring Contraction | Ring contraction of α-bromo-N-sulfonylpyrrolidinones | α-bromo-N-sulfonyl derivative |
The stereoselective introduction of new chiral centers onto the pyrrolidine ring of this compound can lead to a diverse array of stereoisomers with distinct biological properties. (2S,4R)-4-hydroxyproline is a common starting material for the synthesis of various substituted pyrrolidines. mdpi.com
One key strategy involves the regio- and stereoselective hydroxylation of N-Pf-4-oxoproline enolates, which allows for the introduction of a cis-diol functionality. nih.gov Furthermore, the stereoselective reduction of the resulting keto alcohol can generate additional stereoisomers. nih.gov
Fluorination is another powerful tool for introducing a new chiral center and modulating the electronic and conformational properties of the pyrrolidine ring. A practical synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been developed, starting from 4-oxo-l-proline (B3425592) derivatives. acs.org This method relies on the electrophilic fluorination of a regioselectively formed enolate. acs.org The stereochemical outcome of the fluorination can be controlled to produce either syn or anti relationships between the fluorine and the existing substituents.
The table below summarizes some diastereoselective reactions for introducing new chiral centers.
| Reaction | Reagents/Conditions | Stereochemical Outcome |
| Hydroxylation | N-Pf-4-oxoproline enolate, stereoselective reduction | Introduction of a cis-diol |
| Fluorination | Electrophilic fluorinating agents on 4-oxo-proline derivatives | Synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyproline |
| Acyl Rearrangement | Base-catalyzed C → N acyl transfer in polysubstituted pyrrolidine 2,2-dicarboxylates | High diastereoselection (dr > 95:5) |
Formation of Conjugates and Probes
The functional groups of this compound, namely the hydroxyl and carboxamide moieties, as well as the secondary amine, provide handles for conjugation to other molecules. This allows for the creation of bioconjugates and labeled probes for various applications.
Derivatives of 4-hydroxyproline are utilized as linkers in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com In these applications, the pyrrolidine scaffold serves as a rigid and chemically stable connector between a targeting moiety (e.g., an antibody or a small molecule ligand) and a payload (e.g., a cytotoxic drug or an E3 ligase ligand).
Antibody-Drug Conjugates (ADCs): In ADCs, the linker plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. nih.govnih.gov 4-Hydroxyproline derivatives can be incorporated into non-cleavable linkers, providing a stable connection between the antibody and the drug. medchemexpress.com The synthesis of these ADCs involves the functionalization of the hydroxyproline derivative to allow for covalent attachment to both the antibody and the cytotoxic agent.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable ternary complex. Alkyl chain-based linkers, which can be derived from 4-hydroxyproline, are commonly employed in PROTAC design. medchemexpress.comnih.gov The synthesis of such PROTACs involves the sequential or convergent coupling of the hydroxyproline-based linker to the two recognition elements.
| Conjugate Type | Role of Hydroxyproline Derivative | Key Features |
| Antibody-Drug Conjugates (ADCs) | Component of a non-cleavable linker | Provides stability in circulation |
| Proteolysis-Targeting Chimeras (PROTACs) | Component of an alkyl chain-based linker | Connects target-binding and E3 ligase ligands |
To investigate the mechanism of action, metabolic fate, and binding interactions of molecules containing the this compound scaffold, isotopically and fluorescently labeled analogues are synthesized.
Isotopic Labeling: The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the tracking and quantification of the molecule using mass spectrometry and NMR spectroscopy. The synthesis of deuterium-labeled proanthocyanidin (B93508) metabolites has been achieved, demonstrating a strategy for incorporating deuterium atoms at non-exchangeable positions. unimi.it Similarly, methods for the synthesis of ¹³C-labeled compounds are well-established. nih.gov The abnormal deuterium content naturally found in hydroxyproline has also been a subject of study. acs.orgacs.org
Fluorescent Labeling: Fluorescently labeled analogues are valuable tools for visualizing the localization and dynamics of the molecule in biological systems. Various fluorescent dyes can be conjugated to the hydroxyproline scaffold. For instance, fluorescent derivatization reagents have been developed for the determination of proline and hydroxyproline in biological samples by HPLC with fluorescence detection. researchgate.net These methods typically involve the reaction of the secondary amine of the pyrrolidine ring with a fluorophore-containing reagent. researchgate.net
| Labeling Type | Isotope/Fluorophore | Application |
| Isotopic Labeling | Deuterium (²H), Carbon-13 (¹³C) | Mass spectrometry, NMR spectroscopy for mechanistic and metabolic studies |
| Fluorescent Labeling | Various fluorescent dyes | Fluorescence microscopy, HPLC with fluorescence detection for localization and quantification |
Medicinal Chemistry and Pharmacological Applications of 2s,4r 4 Hydroxypyrrolidine 2 Carboxamide Derivatives
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide as a Chiral Building Block in Drug Discovery
The inherent structural rigidity and stereochemical complexity of the 4-hydroxypyrrolidine ring make it an attractive scaffold for drug design. This framework allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.
Scaffold-based libraries are collections of compounds that share a common core structure but have variations in their peripheral functional groups. ijpsr.com This approach allows for the systematic exploration of the chemical space around a privileged scaffold to identify potent and selective modulators of biological targets.
While specific libraries based on the exact this compound scaffold are not extensively detailed in publicly available literature, the synthetic methodology is well-established through work on closely related analogs. For instance, a combinatorial solution-phase synthesis has been developed for a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. nih.gov This process begins with a protected form of a pyroglutamic acid derivative, which serves as the key intermediate. nih.gov The synthesis strategy involves a multi-step sequence:
Preparation of the Core Scaffold : A key intermediate, such as di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate, is synthesized from (S)-pyroglutamic acid. nih.gov
Diversity Introduction (Acylation) : The amino group on the pyrrolidine (B122466) ring is acylated with various carboxylic acids, introducing the first point of diversity.
Deprotection : The protecting groups are removed to yield the free carboxylic acid at the 2-position.
Amidation : The newly formed carboxylic acid is then coupled with a diverse set of amines to generate the final library of carboxamides, introducing a second point of diversity. nih.gov
This synthetic route demonstrates the feasibility of creating large, diverse libraries from a pyrrolidine-based core, a strategy directly applicable to the this compound scaffold for the discovery of new bioactive molecules.
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of conformationally constrained amino acid analogs is a key strategy in peptidomimetic design to control the molecule's three-dimensional shape. mdpi.com
The this compound moiety, as a derivative of hydroxyproline (B1673980), serves as a powerful tool for this purpose. acs.org Proline and its derivatives are unique among amino acids because their side chain is cyclized back onto the backbone amine, creating a rigid pyrrolidine ring. This structural feature restricts the phi (φ) torsion angle of the peptide backbone, significantly limiting its conformational freedom. chimia.ch
By incorporating this scaffold into a peptide sequence, medicinal chemists can induce specific secondary structures, such as β-turns. acs.org These turn structures are often critical for the molecular recognition and binding of peptides to their biological targets. The defined stereochemistry of the (2S,4R) isomer ensures a predictable and stable conformation, which is essential for rational drug design. This approach allows for the creation of peptidomimetics with precise topographical features that can effectively mimic the bioactive conformation of a parent peptide while offering greater resistance to enzymatic degradation.
Biological Activity and Therapeutic Potential of this compound Containing Compounds
Derivatives of this compound have been successfully employed as core components in the development of potent enzyme inhibitors, demonstrating their therapeutic potential across different disease areas.
The rigid pyrrolidine scaffold can position key functional groups in an optimal orientation to interact with the active sites of enzymes, leading to potent and selective inhibition.
Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them important drug targets. mdpi.commdpi.com A notable example of a potent serine protease inhibitor built upon the this compound scaffold is RWJ-56423.
RWJ-56423 is a small-molecule, reversible inhibitor of human mast cell tryptase, a serine protease implicated in allergic and inflammatory disorders. The core structure of RWJ-56423 is (2S,4R)-1-acetyl-N-[...]-4-hydroxypyrrolidine-2-carboxamide. This compound exhibits potent inhibition of tryptase with high selectivity over other related serine proteases.
| Enzyme | Inhibition Constant (Ki) | Selectivity Note |
|---|---|---|
| Human Mast Cell Tryptase | 10 nM | Primary Target |
| Trypsin | 8.1 nM | Potent Inhibition |
| Kallikrein | Selective | Significantly less potent inhibition compared to tryptase |
| Plasmin | Selective | Significantly less potent inhibition compared to tryptase |
| Thrombin | Selective | Significantly less potent inhibition compared to tryptase |
Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a cornerstone of therapy for hypertension and heart failure. scholarsresearchlibrary.comwikipedia.org Many highly successful ACE inhibitors, including captopril and enalapril, are proline derivatives. researchgate.net The structure-activity relationship of these inhibitors reveals that the proline moiety's carboxylic acid is crucial for mimicking the C-terminal carboxylate of natural ACE substrates and coordinating with the essential zinc ion in the enzyme's active site. scholarsresearchlibrary.com
The carboxylic acid precursor of the title compound, trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid), has been identified as a valuable building block for the synthesis of novel ACE inhibitors. nih.gov Its structural similarity to the proline core of established drugs makes it an ideal starting point for developing new inhibitors. The pyrrolidine ring provides a rigid framework to correctly position the zinc-binding carboxylic acid group, while the hydroxyl group at the 4-position offers an additional site for modification to potentially enhance binding affinity or improve pharmacokinetic properties. While specific clinical candidates directly derived from this hydroxyproline scaffold are not widely documented, its utility in the design and synthesis of potential ACE inhibitors is well-recognized in medicinal chemistry.
Enzyme Inhibition Studies
Cathepsin Inhibitors (via carboxylic acid derivatives)
Derivatives of this compound, particularly when modified at the carboxylic acid position, are being explored as potential inhibitors of cathepsins. Cathepsins are a family of proteases implicated in a range of physiological and pathological processes. A notable member of this family, Cathepsin K, plays a pivotal role in bone resorption, making it a significant target for the development of treatments for osteoporosis. The this compound structure can be employed as a foundational scaffold for creating peptidomimetic inhibitors that can interact with the active site of these enzymes.
While extensive research specifically on the carboxylic acid derivatives of this compound as cathepsin inhibitors is not widely documented, the prevailing strategy involves the design of molecules that mimic the natural substrates of these proteases. The pyrrolidine ring serves as a core structural element, enabling the precise positioning of functional groups to interact with the S1, S2, and S3 pockets of the cathepsin active site. The carboxylic acid can be derivatized to introduce "warheads" that can form covalent or non-covalent bonds with the catalytic cysteine residue, such as Cys25 in Cathepsin K.
For example, molecular modeling of other Cathepsin K inhibitors has underscored the criticality of specific stereochemistry for achieving potent inhibition, with the C-4 S stereochemistry being essential for the correct orientation of the molecule within the active site nih.gov. This emphasizes the significance of the defined stereochemistry present in the this compound scaffold. The development of potent and selective inhibitors of Cathepsin K often necessitates the optimization of substituents on the pyrrolidine ring to improve binding affinity and selectivity over other cathepsins like B, L, and S nih.gov.
Receptor Modulators (e.g., CB2 receptor modulators)
The this compound scaffold is a versatile foundation for creating receptor modulators. The cannabinoid receptor 2 (CB2) has attracted considerable attention as a therapeutic target for various diseases, primarily due to its involvement in immune responses and inflammation, without inducing the psychotropic effects associated with the CB1 receptor nih.gov.
Although specific studies on the synthesis and evaluation of this compound derivatives as CB2 receptor modulators are not extensively detailed in available literature, the structural characteristics of this scaffold make it a promising candidate for the design of such ligands. The pyrrolidine ring provides a rigid core that can present various substituents in a well-defined spatial arrangement, a crucial factor for achieving selective receptor binding.
The design of selective CB2 receptor ligands frequently incorporates a carboxamide moiety, which can engage in vital hydrogen bonding interactions within the receptor's binding pocket. By altering the substituents on the pyrrolidine ring and the nitrogen of the carboxamide group in a this compound core, it is feasible to explore the chemical space around the CB2 receptor and develop potent and selective modulators. Docking studies of other CB2 receptor antagonists have indicated that these ligands bind to the inactive state of the receptor, with the pyrrole ring being a key structural component in these interactions nih.gov.
Investigation of Antiviral and Anticancer Properties (from related compounds)
The pyrrolidine scaffold is a recurring motif in a wide array of biologically active compounds, including those exhibiting antiviral and anticancer activities. While specific research on this compound derivatives is not abundant, the broader category of pyrrolidine-containing molecules has demonstrated significant potential in these therapeutic fields.
Antiviral Properties: Pyrrolidine derivatives have emerged as potential antiviral agents. For instance, a novel fused bicyclic derivative of pyrrolidine and imidazolidinone, designated HXL-10, has been identified as a potent agent against the Hepatitis C virus (HCV) nih.gov. This compound was observed to inhibit the assembly of HCV, potentially by targeting host functions rather than directly interfering with viral replication nih.gov. This suggests that pyrrolidine-based compounds may operate through innovative antiviral mechanisms. Other research has investigated pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as potential inhibitors of the SARS-CoV-2 main protease (Mpro) nih.gov.
Anticancer Properties: The pyrrolidine ring is a fundamental structural element in numerous anticancer drugs. Spiro[pyrrolidine-3,3-oxindoles] have been shown to inhibit the proliferation of human breast cancer cell lines by inducing apoptosis nih.gov. Similarly, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have displayed significant cytotoxic effects against MCF7 and HT29 cancer cells researchgate.net. The adaptability of the pyrrolidine scaffold permits extensive modifications to enhance anticancer activity and achieve target-specific interactions researchgate.net.
Modulation of Cell Signaling and Proliferation Pathways
The capacity of this compound derivatives to influence cell signaling and proliferation pathways is intrinsically linked to their potential as anticancer agents. The pyrrolidine scaffold can be functionalized to interact with a variety of molecular targets within the cellular pathways that govern cell growth, differentiation, and apoptosis.
For example, certain spiropyrrolidine oxindole derivatives have been recognized as novel inhibitors of GPX4 and MDM2, which can prevent the degradation of p53 and thereby inhibit the proliferation of breast cancer cells nih.gov. The c-MYC oncogene, which is essential for cell growth and proliferation, can be targeted by prolinamide derivatives that selectively bind to the c-MYC G-quadruplex DNA. This interaction can lead to the downregulation of the oncogene's expression, resulting in an antiproliferative effect.
The varied biological activities of pyrrolidine derivatives indicate their potential to affect a broad spectrum of signaling pathways. The specific pathway that is modulated is dependent on the nature and placement of the substituents on the pyrrolidine ring. Consequently, the this compound scaffold serves as a valuable starting point for the design of targeted therapies that can disrupt the signaling cascades that drive diseases such as cancer.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Elucidating the Role of the this compound Moiety in Binding and Activity
The this compound moiety functions as a rigid and stereochemically defined scaffold that is integral to the binding and activity of its derivatives. The specific spatial arrangement of the hydroxyl and carboxamide groups in the (2S,4R) configuration creates a distinct three-dimensional structure that can be tailored for optimal interaction with biological targets.
The carboxamide group at the 2-position is also a crucial functional group for biological activity. The amide nitrogen and carbonyl oxygen are capable of participating in hydrogen bonding, a common feature in ligand-receptor interactions. Moreover, the carboxamide can be derivatized to introduce a diverse range of substituents that can probe different regions of a binding pocket, enabling the fine-tuning of potency and selectivity. In the inhibition of Cathepsin K, the carbonyl group of the pyrrolidine ring in some inhibitors has been demonstrated to form hydrogen bonds with the catalytic residue Tyr158 and the NAD+ cofactor nih.gov.
Stereoisomeric Effects on Pharmacological Profiles
Stereochemistry is a pivotal factor in determining pharmacological activity, and the different stereoisomers of a chiral drug can show significant variations in potency, efficacy, and toxicity mdpi.com. The this compound scaffold possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacological profile of derivatives based on this scaffold is anticipated to be highly dependent on the stereochemistry at both the 2- and 4-positions.
The significance of stereochemistry has been established across various classes of drugs. For example, in a series of pyrrolidine carboxamides designed as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, it was discovered that only one enantiomer was active nih.gov. This underscores the necessity of a specific spatial arrangement of substituents for effective binding to the target enzyme.
Computational and In Silico Approaches in Drug Design
The integration of computational methods into the drug discovery and development pipeline has revolutionized the field of medicinal chemistry. These in silico techniques offer a cost-effective and time-efficient means to design and evaluate novel therapeutic agents. For derivatives of this compound, computational approaches are instrumental in understanding their structure-activity relationships (SAR), predicting their binding affinity to biological targets, and guiding the design of new, more potent and selective molecules.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of this compound derivatives at the active site of a target receptor. By simulating the interaction between the ligand (the derivative) and the protein, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, docking studies can reveal how the hydroxyl group and the carboxamide moiety of the scaffold interact with specific amino acid residues in the binding pocket, providing a rationale for observed biological activities.
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic representation of the ligand-protein complex. MD simulations track the movements of atoms and molecules over time, offering valuable information on the stability of the binding pose predicted by docking, the flexibility of the protein and the ligand, and the energetic changes associated with binding. nih.govmdpi.com These simulations can help to refine the binding hypothesis and identify subtle conformational changes that may influence the biological activity of the this compound derivatives.
A representative workflow for these simulations is presented in the table below:
| Step | Description | Key Software/Tools |
| 1. Preparation of Protein Structure | The three-dimensional structure of the target protein is obtained from a public database (e.g., Protein Data Bank) or generated through homology modeling. The structure is then prepared by adding hydrogen atoms, assigning charges, and removing water molecules. | Schrödinger, MOE, AutoDock Tools |
| 2. Preparation of Ligand Structure | The 2D structure of the this compound derivative is drawn and converted to a 3D conformation. The ligand is then energy-minimized to obtain a stable conformation. | ChemDraw, MarvinSketch, Avogadro |
| 3. Molecular Docking | The prepared ligand is docked into the active site of the prepared protein. The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity. | AutoDock, Glide, GOLD |
| 4. Analysis of Docking Results | The top-ranked docking poses are analyzed to identify the most likely binding mode. Key interactions between the ligand and the protein are visualized and evaluated. | PyMOL, VMD, LigPlot+ |
| 5. Molecular Dynamics Simulation | The ligand-protein complex from the best docking pose is subjected to MD simulation in a simulated physiological environment (e.g., water, ions). | GROMACS, AMBER, NAMD |
| 6. Analysis of MD Trajectories | The trajectory from the MD simulation is analyzed to assess the stability of the complex, calculate binding free energies, and identify important dynamic interactions. | GROMACS analysis tools, VMD |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgnih.gov For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity.
A well-validated QSAR model can be a powerful tool in the lead optimization phase of drug discovery. It can help to:
Predict the activity of virtual compounds.
Identify the key structural features that are important for activity.
Guide the design of new derivatives with improved potency and selectivity.
Below is a table outlining the key steps in a typical QSAR study:
| Step | Description | Key Software/Tools |
| 1. Data Set Collection | A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. | Scientific literature, internal databases |
| 2. Molecular Descriptor Calculation | A variety of 2D and 3D molecular descriptors are calculated for each compound in the dataset. | DRAGON, MOE, PaDEL-Descriptor |
| 3. Data Set Division | The dataset is divided into a training set, used to build the QSAR model, and a test set, used to validate the predictive ability of the model. | Random selection, sphere-exclusion algorithm |
| 4. Model Development | A statistical method is used to develop a mathematical model that relates the molecular descriptors to the biological activity for the compounds in the training set. | R, Scikit-learn, SYBYL-X |
| 5. Model Validation | The predictive performance of the QSAR model is assessed using the test set and various statistical metrics (e.g., q², r²_pred). | Internal and external validation techniques |
| 6. Interpretation and Application | The validated QSAR model is interpreted to understand the structure-activity relationships and is used to predict the activity of new, designed compounds. | Visualization of descriptor contributions |
De Novo Drug Design Exploiting the this compound Scaffold
De novo drug design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties from scratch. researchgate.netnih.govnih.gov When exploiting the this compound scaffold, de novo design algorithms can be used to explore a vast chemical space and identify new derivatives with the potential to be potent and selective ligands for a specific biological target.
There are two main strategies for de novo design:
Fragment-based design: This approach involves assembling novel molecules by connecting small molecular fragments in the binding site of a target protein. The this compound scaffold can be used as a starting fragment, and the algorithm will then add other fragments to it in a way that optimizes the interactions with the protein.
Generative models: With the rise of artificial intelligence, generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being used for de novo drug design. researchgate.netnih.govnih.gov These models can learn the underlying patterns in large databases of known bioactive molecules and then generate new molecules with similar properties. The this compound scaffold can be incorporated into the training data to bias the generation of new molecules towards this chemical class.
The application of de novo design can lead to the discovery of truly novel chemical entities with improved drug-like properties. The generated structures can then be synthesized and tested experimentally to validate the computational predictions.
The following table summarizes the key aspects of de novo drug design:
| Approach | Description | Key Software/Tools |
| Fragment-based de novo design | Builds new molecules by linking small chemical fragments within the constraints of a target's binding site. The this compound core can serve as an anchor or a starting fragment. | LUDI, SPROUT, eLEA3D |
| Generative models (de novo design) | Utilizes machine learning models, often deep neural networks, trained on large datasets of chemical structures to generate novel molecules with desired properties. The scaffold can be used to fine-tune the model. | RNNs, GANs, VAEs (custom scripts) |
| Structure-based optimization | Iteratively modifies a starting molecule, such as a this compound derivative, to improve its binding affinity to a target protein based on the protein's 3D structure. | AutoGrow, BOMB |
Advanced Research and Emerging Frontiers
Applications in Supramolecular Chemistry and Self-Assembly (from related hydroxyproline (B1673980) derivatives)
The inherent chirality and hydrogen-bonding capabilities of hydroxyproline derivatives are instrumental in directing the self-assembly of molecules into well-defined supramolecular structures.
The stereospecific nature of hydroxyproline derivatives makes them excellent candidates for applications in chiral induction and recognition. These molecules can be used to create environments that selectively interact with other chiral molecules, a crucial process in enantioselective synthesis and separation. Research has shown that even simple amino acids like proline and hydroxyproline can self-assemble into amyloid-like aggregates, demonstrating their capacity to form ordered, chiral structures. chemrxiv.orgnih.gov This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, which are influenced by the stereochemistry of the constituent molecules.
Hydroxyproline derivatives are increasingly being incorporated into the design of functional nanomaterials. Their ability to induce specific spatial arrangements is being harnessed to create novel materials with unique optical, electronic, and catalytic properties. For instance, the self-assembly of Fmoc-Gly-Pro-Hyp, a modified tripeptide containing hydroxyproline, results in a rigid hydrogel with a twisted polyproline II architecture. nih.gov This demonstrates the potential for designing sophisticated nanostructures with tunable properties based on the principles of molecular self-assembly guided by hydroxyproline units.
Role in Advanced Materials Science
The versatility of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide and its parent amino acid extends into the realm of advanced materials, particularly in polymer chemistry and tissue engineering.
Hydroxyproline serves as a valuable monomer for the synthesis of biodegradable and biocompatible polymers. Its rigid, cyclic structure and multiple functional groups allow for the creation of polymers with diverse properties, including polypeptides, polyesters, and polythioesters. These polymers are of significant interest for biomedical applications due to their potential to mimic natural biological materials and degrade into non-toxic products. The unique conformational preferences of the pyrrolidine (B122466) ring in hydroxyproline contribute to the formation of stable helical structures in polymers, similar to the polyproline II helix found in collagen.
| Polymer Type | Monomer Connectivity | Key Properties | Potential Applications |
| Polypeptides | Amide bond formation | Biocompatible, biodegradable, helical structures | Drug delivery, tissue engineering |
| Polyesters | Esterification of hydroxyl and carboxyl groups | Tunable degradation rates, good mechanical properties | Sutures, implants |
| Polythioesters | Thioester linkages | Enhanced hydrolytic stability compared to polyesters | Controlled release systems |
This table provides an overview of polymer types derived from hydroxyproline and their potential applications.
The fundamental role of hydroxyproline in stabilizing the triple helix of collagen makes it a critical component in the design of scaffolds for tissue engineering. numberanalytics.comfsu.edu Collagen, the most abundant protein in mammals, provides the structural framework for tissues and organs. The hydroxylation of proline to hydroxyproline is a key post-translational modification that ensures the stability of the collagen triple helix. wikipedia.org Consequently, materials incorporating hydroxyproline can mimic the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation. These scaffolds are being developed for the regeneration of a variety of tissues, including bone, cartilage, and skin.
Interdisciplinary Research with Biotechnology and Synthetic Biology
The intersection of materials science and biology has opened up new avenues for the application of this compound and its derivatives. In biotechnology, high-purity hydroxyproline is utilized in various applications, including protein synthesis and the preparation of cell culture media. moleculardepot.com The biotechnological production of L-Hydroxyproline through the bio-catalyzed hydroxylation of proline is a significant advancement, providing a non-animal source of this important amino acid. evonik.com
While direct applications in synthetic biology are still emerging, the principles of molecular recognition and self-assembly guided by hydroxyproline derivatives are highly relevant to the design of synthetic biological systems. The ability to create predictable and stable nanostructures could be harnessed for the development of novel biosensors, drug delivery vehicles, and engineered tissues with programmed functionalities. The ongoing exploration of synthetic biology in medicine and pharmaceuticals suggests a promising future for the integration of unique building blocks like this compound. nih.gov
Applications in Proteomics and Peptidomics Research
The unique structural properties of the 4-hydroxypyrrolidine ring make it a valuable component in proteomics and peptidomics. Its constrained conformation significantly influences the secondary structure of peptides and proteins into which it is incorporated.
In proteomics, (2S,4R)-4-hydroxyproline is recognized as a critical post-translational modification (PTM). nih.gov The hydroxylation of proline residues, catalyzed by prolyl hydroxylases, is fundamental to the stability of collagen, the most abundant protein in mammals. nih.gov The identification and characterization of hydroxyproline as a PTM in biotherapeutics, such as monoclonal antibodies, is crucial for ensuring product quality and consistency. nih.gov Advanced mass spectrometry techniques are used to distinguish 4-hydroxyproline (B1632879) from its isomers and other modifications with the same nominal mass, ensuring accurate protein characterization. nih.gov
Enhanced Stability: Modulating the conformation to favor specific structures can increase resistance to proteolytic degradation.
Bio-orthogonality: Introducing reactive handles (e.g., azides, alkynes) for specific chemical ligation and labeling experiments. nih.gov
Structural Probes: Incorporating spectroscopic handles (e.g., fluorine, cyanophenyl ethers) for NMR or IR studies of peptide conformation. nih.gov
The table below outlines key applications of the 4-hydroxypyrrolidine scaffold in these research areas.
| Research Area | Application | Significance |
| Proteomics | Identification of PTMs | Crucial for quality control of biotherapeutics and understanding protein function (e.g., collagen stability). nih.govnih.gov |
| Peptidomics | Synthesis of Collagen Mimetics | Development of synthetic collagens with modulated stability for materials science and biomedical applications. nih.gov |
| Peptide Synthesis | "Proline Editing" | Allows for the creation of functionally diverse peptides with tailored steric and stereoelectronic properties. nih.gov |
| Drug Discovery | Peptidomimetics | The rigid scaffold is used to design peptide-based drugs and inhibitors with improved conformational stability and activity. nih.govresearchgate.net |
| Chemical Biology | Development of Bio-orthogonal Probes | Incorporation of reactive groups for studying peptide and protein interactions in complex biological systems. nih.gov |
Future Directions in Research and Potential Impact
The research trajectory for this compound and its parent compound is poised for significant advancement, driven by progress in synthetic biology and a growing demand for complex biomolecules.
Future research will likely focus on further optimizing the engineered biosynthetic pathways. While significant titers for trans-4-hydroxy-L-proline have been achieved, industrial-scale production requires continuous improvement in yield, productivity, and cost-effectiveness. nih.gov Advanced metabolic engineering strategies, guided by systems biology and 'omics' analyses, will be employed to fine-tune microbial catalysts. nih.gov This includes the discovery and engineering of more efficient proline hydroxylases and the development of robust chassis strains tolerant to high product concentrations. researchgate.net A key frontier is the development of single-pot fermentation processes that convert simple sugars directly into this compound by co-expressing both the hydroxylase and a suitable amidating enzyme.
The potential impact of this research is substantial. A robust and sustainable biotechnological production platform for this compound and its analogues would provide a cost-effective and environmentally friendly source of these valuable chiral building blocks. This would greatly benefit the pharmaceutical industry, where these compounds serve as key precursors for a range of drugs, including carbapenem (B1253116) antibiotics like ertapenem (B1671056) and meropenem. nih.gov
Furthermore, the expanding ability to generate novel analogues through combined biosynthetic and chemical methods will continue to fuel innovation in proteomics and drug discovery. nih.gov The creation of diverse libraries of peptides containing modified proline residues will provide powerful tools for probing protein-protein interactions and for developing next-generation therapeutics. This includes their use in advanced drug modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where such linkers can impart specific conformational properties. medchemexpress.com The unique structural constraints offered by the 4-hydroxypyrrolidine scaffold will remain a cornerstone for designing molecules with high specificity and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,4R)-4-hydroxypyrrolidine-2-carboxamide derivatives, and how do coupling agents influence reaction efficiency?
- Methodological Answer : The synthesis of derivatives, such as (2S,4R)-N-(anthracen-2-yl)-4-hydroxypyrrolidine-2-carboxamide, can be optimized by selecting solvents and coupling agents. For example, THF with EDC·HCl and HOBt achieved 91% yield, while DCC/DMAP in CH₂Cl₂ yielded 52% under similar conditions . Reaction temperature and solvent polarity critically affect intermediate stability and nucleophilicity.
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) utilized to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include hydroxyl protons at δ 4.8–5.2 ppm and carboxamide carbonyl carbons at ~170–175 ppm. Stereochemistry is confirmed via coupling constants (e.g., J₃,₄ for trans-configuration) .
- IR : Hydroxyl (3200–3500 cm⁻¹) and amide (1640–1680 cm⁻¹) stretches validate functional groups .
- MS : Molecular ion peaks (e.g., m/z 473.22 [M+H]⁺) confirm mass, while fragmentation patterns verify substituents .
Q. What strategies are recommended for resolving low yields in the synthesis of stereochemically complex derivatives?
- Methodological Answer : Low yields often arise from steric hindrance or racemization. Strategies include:
- Using bulky coupling agents (e.g., HATU) to reduce side reactions.
- Optimizing solvent polarity (e.g., THF for balanced solubility and reactivity) .
- Conducting reactions under inert atmospheres to prevent oxidation of hydroxyl groups .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2S,4R vs. 2R,4S) impact the biological activity of pyrrolidinecarboxamide derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration (e.g., (2S,4R) vs. (2R,4S)) to correlate with activity. For example, (2S,4R) derivatives showed higher affinity in enzyme inhibition studies due to optimal hydrogen-bonding geometry .
- Docking Simulations : Compare binding poses of enantiomers to targets like proteases or GPCRs .
- Pharmacokinetic Profiling : Assess metabolic stability differences using liver microsomes and chiral HPLC .
Q. What experimental approaches address contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Counter-Screening : Test against off-target receptors (e.g., kinase panels) to identify non-specific effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding variables like impurity levels .
Q. How can researchers evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
- Solubility Assays : Use shake-flask methods with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to simulate gastrointestinal fluid .
- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C for most derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
